1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE
Description
1-[(2-Bromo-4-fluorophenyl)methyl]piperazine is a piperazine derivative featuring a benzyl group substituted with bromine (Br) at the ortho position and fluorine (F) at the para position on the aromatic ring. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, is widely utilized in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. Bromine, being a heavy halogen, may contribute to increased lipophilicity and metabolic stability, while fluorine often enhances bioavailability and membrane permeability .
Properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTYIHVLFQRLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602680 | |
| Record name | 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460094-97-7 | |
| Record name | 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated piperazine derivatives.
Scientific Research Applications
1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Selected Piperazine Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | ~299.1 | Not reported | ~2.8 | <1 (aqueous) |
| 1-(4-Fluorophenyl)piperazine | 180.2 | Not reported | ~1.5 | ~10 |
| 1-(2,4-Difluorophenyl)piperazine (Cpd 18) | 326.3 | 86.1–86.5 | ~2.5 | <1 |
| 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine | 301.2 | Not reported | ~3.1 | <0.5 |
| 1-(4-Bromophenyl)-4-methylpiperazine | 255.1 | Not reported | ~2.3 | ~5 |
Key Observations:
- The ortho-bromo and para-fluoro substituents in the target compound contribute to a higher molecular weight and lipophilicity (LogP ~2.8) compared to mono-fluorinated analogs (e.g., 1-(4-fluorophenyl)piperazine, LogP ~1.5) .
- The bis-fluorinated derivative (Cpd 18) exhibits a higher melting point (86.1–86.5°C) due to enhanced intermolecular interactions, whereas the target compound’s melting point remains unreported .
- Substitution with a benzoyl group () increases rigidity and reduces solubility compared to the benzyl-linked target compound .
Biological Activity
1-[(2-Bromo-4-fluorophenyl)methyl]piperazine is an organic compound belonging to the piperazine class, characterized by its unique structure featuring both bromine and fluorine substituents on the phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology, where it may serve as a lead compound for drug development.
- Molecular Formula: C11H13BrF2N2
- Molecular Weight: Approximately 273.14 g/mol
- Structural Features: The presence of bromine and fluorine atoms enhances the compound's reactivity and biological activity by influencing its binding affinity to various targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:
- Serotonin Receptors: The compound has been investigated as a potential antagonist for serotonin receptors, which are crucial in mood regulation and various psychiatric disorders.
- Antimicrobial Activity: Similar compounds have shown antimicrobial properties, suggesting that this compound may exhibit similar effects .
Pharmacological Studies
Research indicates that this compound may possess diverse pharmacological properties. Key findings include:
-
Antidepressant-like Effects:
- Studies have shown that piperazine derivatives can influence serotonin levels, potentially leading to antidepressant-like effects in animal models.
- Antimicrobial Properties:
- Anticancer Potential:
Antimicrobial Activity
A comparative study on the antimicrobial efficacy of piperazine derivatives highlighted the effectiveness of this compound against various bacterial strains. The results indicated:
- Significant inhibition zones against S. aureus and E. coli.
- Lower activity against Pseudomonas aeruginosa, demonstrating a selective antibacterial profile.
Anticancer Activity
In a study evaluating anti-proliferative effects, the compound was tested against several human cancer cell lines using the MTT assay. Results showed:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| This compound | HePG-2 | 65% |
| This compound | MCF-7 | 70% |
| Doxorubicin (control) | HePG-2 | 85% |
These findings suggest that the compound not only inhibits cell proliferation but may also enhance the efficacy of existing anticancer agents like Doxorubicin .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other piperazine derivatives:
| Compound Name | Halogen Substituent | Biological Activity |
|---|---|---|
| 1-[(2-Chloro-4-fluorophenyl)methyl]piperazine | Chlorine | Lower binding affinity |
| 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine | Bromine & Fluorine | Enhanced antimicrobial properties |
| 1-(4-Fluorophenyl)methylpiperazine | Fluorine only | Reduced reactivity |
The presence of bromine in conjunction with fluorine appears to enhance both binding affinity and biological activity compared to other halogenated analogs .
Q & A
Q. What are the optimal synthetic routes for 1-[(2-bromo-4-fluorophenyl)methyl]piperazine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves alkylation of piperazine with 2-bromo-4-fluorobenzyl halide derivatives (e.g., chloride or bromide) under basic conditions. Key steps include:
- Alkylation : Reacting 2-bromo-4-fluorobenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours, using K₂CO₃ as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
- Yield Optimization : Lowering reaction temperature to 50°C and extending reaction time to 24 hours reduces side products (e.g., di-alkylated piperazine) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/fluorine-coupled signals; piperazine methylene at δ 3.5–3.8 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (theoretical [M+H]⁺ = 273.15) .
Q. How does the bromo-fluoro substitution pattern influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The bromine atom increases logP (measured ≈2.8), enhancing membrane permeability, while fluorine improves metabolic stability by reducing oxidative degradation .
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the aromatic ring and affecting π-π stacking in receptor binding .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
- Methodological Answer :
- Comparative SAR Analysis : Systematically test analogs (e.g., replacing bromine with chlorine or fluorine with methoxy) against shared targets (e.g., serotonin/dopamine transporters). For example, 1-[(3-bromo-4-fluorophenyl)methyl]piperazine shows higher affinity for 5-HT₂A receptors (IC₅₀ = 120 nM) than its 4-chloro analog (IC₅₀ = 450 nM) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 overexpressing human receptors) and control for batch-to-batch compound purity variations .
Q. How can computational modeling predict the binding mode of this compound to neurological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with crystallized receptors (e.g., PDB: 6WGT for 5-HT₂A). Key interactions include halogen bonding between bromine and Tyr370, and hydrogen bonding between piperazine and Asp155 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes; RMSD <2.0 Å indicates stable binding .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
